2-Cyano-2'-pyrrolidinomethyl benzophenone
Overview
Description
2-Cyano-2’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H18N2O It is characterized by the presence of a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Derivative: The starting material, benzophenone, undergoes a nucleophilic substitution reaction with a suitable cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.
Introduction of Pyrrolidinomethyl Group: The intermediate product is then reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyrrolidinomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized benzophenone derivatives.
Reduction: Amino-substituted benzophenone derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Cyano-2’-pyrrolidinomethyl benzophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the pyrrolidinomethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
2-Cyano-2’-methyl benzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical and biological properties.
2-Cyano-2’-ethyl benzophenone: Similar structure but with an ethyl group instead of a pyrrolidinomethyl group, affecting its reactivity and applications.
Uniqueness: 2-Cyano-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both the cyano and pyrrolidinomethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of 2-Cyano-2’-pyrrolidinomethyl benzophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-4,7-10H,5-6,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBLFJXOWXCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643636 | |
Record name | 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-20-4 | |
Record name | 2-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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